molecular formula C15H21FN2O2 B5015251 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5015251
M. Wt: 280.34 g/mol
InChI Key: KYAMZQAFIBNJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as FPPP, is a chemical compound that belongs to the class of amphetamines. This compound has been subject to scientific research due to its potential applications in medicine and neuroscience.

Mechanism of Action

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other amphetamines, such as cocaine and methamphetamine. This compound has also been found to have affinity for sigma-1 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity and induce hyperthermia in animals. It has also been found to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. This compound has been found to have a longer duration of action than cocaine and amphetamine, which may make it a better candidate for drug abuse treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its potency and selectivity for dopamine and serotonin reuptake inhibition. This allows for more precise manipulation of these neurotransmitter systems in animal models. However, this compound has also been found to have potential toxicity and adverse effects, which may limit its use in certain experiments.

Future Directions

Future research on 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide could focus on its potential therapeutic applications in depression, anxiety, and drug abuse treatment. Studies could also investigate the potential toxicity and adverse effects of this compound, as well as its pharmacokinetics and metabolism. Additionally, studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by reacting 4-fluoroanisole with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 3-chloropropanoyl chloride to yield this compound. This method has been used in several studies to synthesize this compound for scientific research.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential applications in medicine and neuroscience. It has been found to have dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its potential use in drug abuse treatment, as it has been found to reduce the reinforcing effects of cocaine and amphetamine.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-11(20-14-5-3-12(16)4-6-14)15(19)17-13-7-9-18(2)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMZQAFIBNJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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